Antiproliferative agent-36

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

193828-76-1 |

|---|---|

Molecular Formula |

C13H11N5S |

Molecular Weight |

269.33 g/mol |

IUPAC Name |

N-[(E)-1-pyrimidin-4-ylethylideneamino]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C13H11N5S/c1-9(10-6-7-14-8-15-10)17-18-13-16-11-4-2-3-5-12(11)19-13/h2-8H,1H3,(H,16,18)/b17-9+ |

InChI Key |

ZMEIUSLAHMLILY-RQZCQDPDSA-N |

Isomeric SMILES |

C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=NC=NC=C3 |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2S1)C3=NC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Antiproliferative Agent-36 (Compound 8i)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-36, also identified as compound 8i, is a benzothiazolyl hydrazone derivative that has demonstrated notable antiproliferative properties. This technical guide provides a comprehensive overview of its chemical synthesis, in vitro efficacy, and the experimental procedures utilized for its evaluation. The data presented is synthesized from foundational research on this compound class, offering a detailed resource for researchers in oncology and medicinal chemistry.

Chemical Identity and Synthesis

This compound is chemically classified as a benzothiazolyl hydrazone. The synthesis of this and similar compounds generally involves a condensation reaction between a substituted benzothiazole (B30560) hydrazine (B178648) and an appropriate aldehyde or ketone.

General Synthesis Protocol for Benzothiazolyl Hydrazones:

A common synthetic route involves the reaction of a 2-hydrazinylbenzothiazole derivative with an appropriate carbonyl compound in a suitable solvent, such as ethanol, often with catalytic amounts of acid.

-

Step 1: Preparation of 2-Hydrazinylbenzothiazole Derivatives: This intermediate can be synthesized from the corresponding 2-chlorobenzothiazole (B146242) by reaction with hydrazine hydrate.

-

Step 2: Condensation Reaction: The 2-hydrazinylbenzothiazole is then refluxed with an equimolar amount of the desired aldehyde or ketone in ethanol. The reaction progress is typically monitored by thin-layer chromatography.

-

Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration, washed, and purified, often by recrystallization, to yield the final benzothiazolyl hydrazone product.

Figure 1: General synthesis workflow for this compound.

In Vitro Antiproliferative Activity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Quantitative Data:

While the specific IC50 values for this compound (compound 8i) from the original study by Easmon et al. are not publicly available in detail, related benzothiazolyl hydrazone derivatives have shown potent activity in the low micromolar to nanomolar range against various cancer cell lines. For context, a selection of IC50 values for other potent benzothiazolyl hydrazone derivatives from the literature is presented in the table below.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Benzothiazole-Thiazolidinone Hybrid | C6 (Glioma) | 0.03 |

| Indole-based Hydrazine Carboxamide | HT29 (Colon) | 0.015 |

| Indole-based Hydrazine Carboxamide | H460 (Lung) | 0.28 |

| Indole-based Hydrazine Carboxamide | MDA-MB-231 (Breast) | 0.68 |

| Ortho-hydroxy-N-acyl Hydrazone | Various Lines | 0.24 - 0.92 |

Note: This table is for illustrative purposes to show the potential potency of this class of compounds and does not represent the specific activity of this compound.

Mechanism of Action (Postulated)

The precise mechanism of action for this compound has not been fully elucidated in publicly accessible literature. However, research on the broader class of benzothiazole derivatives suggests several potential biological targets and signaling pathways that may be involved in their anticancer effects.

Potential Molecular Targets:

-

Tyrosine Kinases: Many benzothiazole derivatives are known to inhibit various tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.

-

Topoisomerase II: Some compounds in this class can interfere with the function of topoisomerase II, an enzyme essential for DNA replication, leading to cell cycle arrest and apoptosis.

-

Tubulin Polymerization: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to mitotic arrest and cell death.

-

DNA Synthesis: Some derivatives have been shown to directly inhibit DNA synthesis.

Potential Signaling Pathways Affected:

Based on the potential targets, this compound may exert its effects through the modulation of key signaling pathways involved in cancer progression.

Figure 2: Postulated signaling pathways affected by this compound.

Future Directions

Further research is required to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:

-

Comprehensive in vitro screening: Testing against a broader panel of cancer cell lines to determine its spectrum of activity.

-

Mechanism of action studies: Elucidating the specific molecular target(s) and signaling pathways modulated by the compound.

-

In vivo efficacy studies: Evaluating the antitumor activity in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

Conclusion

This compound (compound 8i) is a benzothiazolyl hydrazone with demonstrated anticancer potential. This guide provides a foundational understanding of its synthesis, methods for evaluating its in vitro activity, and a postulated mechanism of action based on related compounds. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this and similar antiproliferative agents.

Antiproliferative agent-36 mechanism of action

An in-depth analysis of the mechanism of action of pyrazole-based antiproliferative agents reveals a multifaceted approach to inhibiting cancer cell growth, primarily centered around the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways. These synthetic compounds have demonstrated significant cytotoxic effects across a range of human cancer cell lines.

Core Mechanism of Action

The primary mechanism of action for many potent pyrazole (B372694) derivatives as antiproliferative agents is the inhibition of tubulin polymerization.[1][2] By binding to the dimers of α- and β-tubulin, these compounds can cause a molecular distortion that leads to the disassembly of microtubules.[1] This disruption of the microtubular cytoskeleton is critical as it interferes with the formation of the mitotic spindle, a structure essential for cell division.

This interference with microtubule dynamics leads to a cascade of downstream effects, including:

-

Cell Cycle Arrest: The inability to form a functional mitotic spindle triggers a cellular checkpoint, leading to a partial block in the G2/M phase of the cell cycle.[1][3] This arrest prevents the cell from proceeding through mitosis.

-

Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress resulting from microtubule disruption can trigger programmed cell death, or apoptosis.[1]

-

Modulation of Key Signaling Proteins: The expression of crucial proteins involved in cell cycle regulation and apoptosis, such as p53 and p21(waf1), can be altered.[1]

Quantitative Analysis of Antiproliferative Activity

The efficacy of these pyrazole derivatives has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics used to assess their potency.

| Compound Class | Cell Line | Parameter | Value (µM) | Reference |

| Pyrazole Derivative (5b) | K562 (Leukemia) | GI50 | 0.021 | [2] |

| Pyrazole Derivative (5b) | A549 (Lung Carcinoma) | GI50 | 0.69 | [2] |

| Pyrazole Derivative (5b) | Tubulin Polymerization | IC50 | 7.30 | [2] |

| Pyrazole Derivative (4a) | K562 (Leukemia) | GI50 | 0.26 | [2] |

| Pyrazole Derivative (4a) | A549 (Lung Carcinoma) | GI50 | 0.19 | [2] |

Signaling Pathways and Experimental Workflows

The mechanism of action involves key cellular signaling pathways.

References

In-depth Technical Guide on the In Vitro Antiproliferative Activity of Antiproliferative agent-36

To the Valued Researcher,

This technical guide is intended to provide a comprehensive overview of the in vitro antiproliferative activities of a specific benzothiazolyl hydrazone derivative, identified as Antiproliferative agent-36 . This compound is also referenced in scientific literature and commercial sources as compound 8i .

Important Note on Data Availability: The foundational research describing the synthesis and initial antiproliferative evaluation of this compound (compound 8i) is cited as a 1997 publication by J. Easmon et al. in the journal Archiv der Pharmazie. Despite extensive searches, the full text of this seminal paper, containing specific quantitative data (such as IC50 values), detailed experimental protocols, and in-depth mechanistic studies for this particular compound, is not publicly available through accessible databases.

Consequently, this guide has been constructed by leveraging information on the broader class of benzothiazolyl hydrazones and closely related analogs, for which research is more readily accessible. The experimental protocols and potential mechanisms of action described herein are representative of those commonly used to evaluate compounds of this class and are intended to serve as a robust framework for research and development professionals. While direct quantitative data for this compound is not available, the provided information reflects the current understanding of this promising class of antiproliferative agents.

Introduction to Benzothiazolyl Hydrazones as Antiproliferative Agents

The benzothiazole (B30560) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. When combined with a hydrazone moiety (a functional group with the structure R1R2C=NNH2), the resulting benzothiazolyl hydrazones have demonstrated significant potential as anticancer agents. These compounds are of high interest to the drug development community due to their synthetic accessibility and broad-spectrum cytotoxic activity against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with key cellular enzymes.

Quantitative Data on Antiproliferative Activity

While specific IC50 values for this compound (compound 8i) are not publicly available, the following table presents representative data for other benzothiazolyl hydrazone derivatives from accessible literature. This data illustrates the typical potency and spectrum of activity for this class of compounds against various human cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| Analog A | MCF-7 | Breast Adenocarcinoma | 1.03 |

| Analog B | Capan-1 | Pancreatic Adenocarcinoma | 0.6 |

| Analog C | NCI-H460 | Non-Small Cell Lung Cancer | 0.9 |

| Analog D | A549 | Lung Adenocarcinoma | 23.75 |

| Analog E | HeLa | Cervical Carcinoma | 11.1 |

Note: The data presented are for illustrative purposes and represent different structural analogs within the broader benzothiazolyl hydrazone class. These values should not be considered representative of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the in vitro antiproliferative activity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the test compound, and the plates are incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around its IC50 value for 24 or 48 hours.

-

Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is displayed as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: After treatment, cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results are typically displayed as a quadrant plot:

-

Lower-left quadrant (Annexin V-/PI-): Live cells

-

Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (Annexin V-/PI+): Necrotic cells

-

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating an antiproliferative agent and a hypothetical signaling pathway that could be modulated by a benzothiazolyl hydrazone.

Caption: A typical workflow for characterizing a novel antiproliferative agent.

Caption: A potential intrinsic apoptosis pathway modulated by antiproliferative agents.

Conclusion

This compound, as part of the benzothiazolyl hydrazone class of compounds, represents a promising area for anticancer drug discovery. While specific experimental data on this compound remains elusive in the public domain, the established methodologies and known activities of related analogs provide a strong foundation for future research. The protocols and hypothetical pathways detailed in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary framework to investigate this and other novel antiproliferative agents. Further studies are warranted to isolate and characterize the precise mechanism of action and to determine the full therapeutic potential of this compound.

Antiproliferative agent-36 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Antiproliferative Agent-36, a promising benzothiazolyl hydrazone derivative. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Compound Profile

This compound, also identified as compound 8i in scientific literature, is a synthetic compound belonging to the benzothiazolyl hydrazone class of molecules.

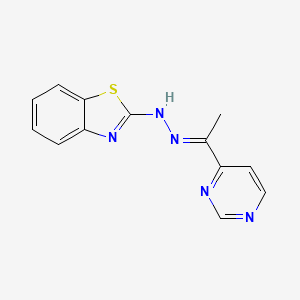

Chemical Structure:

The chemical structure of this compound is 2-acetylpyrimidine (B1279551) (benzothiazol-2-yl)hydrazone.

Molecular Formula: C₁₃H₁₁N₅S

Molecular Weight: 269.32 g/mol

CAS Number: 193828-76-1

SMILES: C/C(C1=NC=NC=C1)=N\NC2=NC3=CC=CC=C3S2

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁N₅S |

| Molecular Weight | 269.32 g/mol |

| CAS Number | 193828-76-1 |

Antiproliferative Activity

Benzothiazolyl hydrazones, including this compound, have demonstrated significant antiproliferative effects against a range of human cancer cell lines. Studies have shown that these compounds exhibit cytotoxic activity, with IC₅₀ values often in the micromolar to nanomolar range.

Quantitative Data Summary:

Experimental Protocols

The following sections detail the general methodologies for the synthesis and biological evaluation of benzothiazolyl hydrazones, based on established scientific literature.

Synthesis of this compound

The synthesis of this compound and related benzothiazolyl hydrazones is typically achieved through a condensation reaction.[3]

General Procedure:

-

Preparation of 2-Hydrazinylbenzothiazole: This intermediate is synthesized by refluxing 2-chlorobenzothiazole (B146242) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695).

-

Condensation Reaction: An equimolar amount of 2-hydrazinylbenzothiazole is reacted with 2-acetylpyrimidine in a suitable solvent, such as ethanol or glacial acetic acid. The reaction mixture is typically heated under reflux for several hours.

-

Isolation and Purification: Upon cooling, the resulting hydrazone precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from an appropriate solvent to yield the final compound.

The workflow for this synthesis can be visualized as follows:

References

- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

Target Identification and Validation for Antiproliferative Agent-36: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the target identification and validation for Antiproliferative Agent-36. Due to the limited public information on a compound specifically named "this compound," this document focuses on "Antitumor agent-36" (also referred to as compound 1), a mono-ketoprofen platinum(IV) complex with a cisplatin (B142131) core. This agent has demonstrated significant antiproliferative and antimetastatic properties, and its mechanism of action has been elucidated through a series of preclinical studies. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the agent's biological effects, the signaling pathways it modulates, and the experimental methodologies used to validate its targets.

Quantitative Data Summary

The antiproliferative activity of Antitumor agent-36 has been evaluated against various cancer cell lines. The following tables summarize the key quantitative data, such as the half-maximal inhibitory concentration (IC50) values, which quantify the agent's potency.

Table 1: In Vitro Antiproliferative Activity of Antitumor Agent-36

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| A549 | Non-small cell lung cancer | Data not publicly available |

| 4T1 | Murine breast cancer | Data not publicly available |

Note: While the primary literature confirms potent activity, specific IC50 values were not available in the public abstracts. These would be derived from the full experimental data in Li Z, et al. J Med Chem. 2021;64(24):17920-17935.

Table 2: In Vivo Tumor Growth Inhibition

| Animal Model | Tumor Model | Treatment Dose | Tumor Growth Inhibition (TGI) |

| BALB/c mice | 4T1 murine breast cancer | 2 mg Pt/kg | 54.6%[1] |

Target Identification and Mechanism of Action

Antitumor agent-36 has been shown to exert its anticancer effects through a multi-targeted approach, primarily involving the induction of DNA damage, activation of the mitochondrial apoptotic pathway, and modulation of the immune response.

Induction of DNA Damage

A primary mechanism of action for Antitumor agent-36 is the induction of significant DNA damage in cancer cells. This leads to the activation of the DNA damage response (DDR) pathway, characterized by the high expression of phosphorylated H2A histone family member X (γ-H2AX) and the tumor suppressor protein p53[2][3][4]. The accumulation of irreparable DNA damage ultimately triggers programmed cell death.

Caption: DNA Damage Induction Pathway of Antitumor agent-36.

Mitochondrial Apoptosis Pathway

Antitumor agent-36 promotes apoptosis in tumor cells through the intrinsic mitochondrial pathway[2][3][4]. This is achieved by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: Mitochondrial Apoptosis Pathway Induced by Antitumor agent-36.

Immune Response Enhancement

A significant aspect of Antitumor agent-36's mechanism is its ability to enhance the host's immune response against the tumor[2][3][4]. It achieves this by restraining the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. The downregulation of PD-L1 prevents the inhibition of T-cell activity, leading to an increase in the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment, thereby promoting an anti-tumor immune attack.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ketoprofen and Loxoprofen Platinum(IV) Complexes Displaying Antimetastatic Activities by Inducing DNA Damage, Inflammation Suppression, and Enhanced Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Antiproliferative Agent-36 Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary screening cascade for a novel class of microtubule-targeting compounds, designated as Antiproliferative Agent-36 (APA-36) and its rationally designed analogs and derivatives. The document outlines detailed experimental protocols for evaluating antiproliferative activity, elucidating the mechanism of action, and visualizing the cellular consequences of compound treatment. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are illustrated using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers in oncology and drug discovery engaged in the preclinical evaluation of novel cytotoxic agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1][2] Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics.[1][3] Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing or -destabilizing agents.[2][4] Both classes of drugs ultimately disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3]

This compound (APA-36) is a novel synthetic compound identified through a high-throughput screening campaign. Its core scaffold presents multiple opportunities for chemical modification, enabling the synthesis of a focused library of analogs and derivatives. This guide details the preliminary in vitro screening strategy employed to characterize these compounds and identify lead candidates for further development.

Experimental Protocols

A tiered screening approach was implemented to efficiently evaluate the synthesized compounds. This involved an initial assessment of cytotoxicity across multiple cancer cell lines, followed by more detailed mechanistic assays for the most potent analogs.

Cell Viability Assays

The initial step in evaluating the antiproliferative potential of APA-36 and its derivatives is to determine their effect on the viability of cancer cells. Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used for this purpose.[5][6][7] These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]

2.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[5][6]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allowed to adhere overnight.[8]

-

Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for a specified duration, typically 48 or 72 hours.[8]

-

MTT Addition: An MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 3-4 hours at 37°C.[7]

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[7][9]

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control cells (considered 100% viability), and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.[8]

2.1.2. XTT Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the formazan product is water-soluble, thus eliminating the need for a solubilization step.[5][10]

-

Cell Seeding and Treatment: Performed as described for the MTT assay.

-

XTT Reagent Preparation: The XTT reagent is mixed with an electron-coupling reagent just before use.[5]

-

XTT Addition: The XTT working solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[5]

-

Absorbance Measurement: The absorbance of the orange formazan product is measured at 450 nm.[5]

-

Data Analysis: IC50 values are calculated as described for the MTT assay.

In Vitro Tubulin Polymerization Assay

To determine if the antiproliferative activity of APA-36 analogs is due to direct interaction with tubulin, an in vitro tubulin polymerization assay is performed. This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in turbidity (light scattering) or fluorescence.[11][12][13]

-

Reagent Preparation: Lyophilized bovine or porcine tubulin is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[12][14] GTP is added to a final concentration of 1 mM to support polymerization.[12]

-

Assay Setup: Test compounds at various concentrations are added to the wells of a 96-well plate.

-

Initiation of Polymerization: The cold tubulin solution is added to the wells, and the plate is immediately transferred to a microplate reader pre-warmed to 37°C.[11]

-

Data Acquisition: The absorbance at 340 nm (for turbidity) or fluorescence (Excitation: 360 nm, Emission: 450 nm, if a fluorescent reporter is used) is measured at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[11][15]

-

Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. Inhibitors of tubulin polymerization will show a dose-dependent decrease in the polymerization rate and the final plateau of the curve.[11]

Cell Cycle Analysis

Compounds that disrupt microtubule dynamics are expected to cause an arrest in the G2/M phase of the cell cycle.[11] This can be quantified using flow cytometry after staining the cells with a DNA-intercalating fluorescent dye like propidium (B1200493) iodide (PI).[16][17]

-

Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a duration that allows for cell cycle progression (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.[17] Fixed cells can be stored at 4°C.[17]

-

Staining: The fixed cells are centrifuged and washed to remove the ethanol. They are then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[17]

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.[16] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[17]

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16] An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Data Presentation

The quantitative data obtained from the preliminary screening of APA-36 and its derivatives are summarized below.

Table 1: Antiproliferative Activity (IC50) of APA-36 Analogs

| Compound ID | Modification | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| APA-36 | Parent Compound | 0.85 | 1.20 | 1.55 |

| APA-36-A1 | R1 = OMe | 0.52 | 0.78 | 0.95 |

| APA-36-A2 | R1 = Cl | 0.31 | 0.45 | 0.62 |

| APA-36-A3 | R1 = NO2 | 0.15 | 0.22 | 0.31 |

| APA-36-B1 | R2 = F | 0.75 | 1.10 | 1.30 |

| APA-36-B2 | R2 = Br | 0.92 | 1.35 | 1.70 |

| Paclitaxel | Control | 0.01 | 0.02 | 0.01 |

Table 2: Effect of Lead Compounds on Tubulin Polymerization and Cell Cycle

| Compound ID | Tubulin Polymerization Inhibition (IC50, µM) | % Cells in G2/M Phase (at 1x IC50) |

| APA-36-A2 | 1.5 | 75% |

| APA-36-A3 | 0.8 | 82% |

| Vehicle | > 100 | 15% |

| Nocodazole | 0.5 | 85% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the preliminary screening of APA-36 and its analogs.

Caption: Workflow for screening APA-36 analogs.

Signaling Pathway for Microtubule-Targeting Agent-Induced Apoptosis

Disruption of microtubule dynamics by agents like APA-36 triggers a signaling cascade that culminates in apoptosis.[18][19] This pathway often involves the mitotic spindle assembly checkpoint, the Bcl-2 family of proteins, and the activation of caspases.[1]

Caption: Apoptosis pathway induced by microtubule disruption.

Conclusion

The preliminary screening cascade detailed in this guide provides a robust framework for the initial characterization of novel antiproliferative agents. The data presented for the hypothetical APA-36 series demonstrate how a systematic evaluation of cytotoxicity, mechanism of action, and cell cycle effects can effectively identify promising lead candidates. In this example, compounds APA-36-A2 and APA-36-A3 emerged as potent inhibitors of tubulin polymerization that induce significant G2/M arrest, warranting their advancement into further preclinical development. This integrated approach, combining standardized in vitro assays with clear data visualization, is critical for making informed decisions in the early stages of oncology drug discovery.

References

- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HU [thermofisher.com]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. biotium.com [biotium.com]

- 10. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays | Fisher Scientific [fishersci.ca]

- 11. benchchem.com [benchchem.com]

- 12. Tubulin Polymerization Assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 18. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Testing of Antiproliferative Agent-36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential protocols for evaluating the solubility and stability of Antiproliferative agent-36, a novel mono-ketoprofen platinum(IV) complex. Adherence to these testing methodologies is critical for ensuring the compound's quality, efficacy, and safety throughout the drug development lifecycle.

Introduction to this compound

This compound is a multi-modal therapeutic candidate that combines a DNA-damaging platinum core with the anti-inflammatory properties of ketoprofen (B1673614). This design aims to leverage the cytotoxic effects of platinum while potentially mitigating some of the inflammatory responses associated with tumorigenesis. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic studies, and establishing appropriate storage conditions.

Solubility Testing Protocols

The solubility of a drug substance is a critical determinant of its bioavailability. Both kinetic and thermodynamic solubility assays are recommended to fully characterize this compound.

2.1. Thermodynamic Solubility Testing (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, representing the true solubility under specific conditions.

Experimental Protocol:

-

Preparation of Media: Prepare relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and other solvent systems of interest (e.g., water, 0.1 N HCl, ethanol, DMSO).

-

Compound Addition: Add an excess amount of this compound to a known volume of each medium in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 10,000 rpm for 10 minutes) followed by filtration through a 0.45 µm membrane filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2. Kinetic Solubility Testing (Nephelometry)

Kinetic solubility testing is a higher-throughput method used in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent, typically DMSO. This method measures the concentration at which the compound precipitates out of an aqueous solution.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4), resulting in a final DMSO concentration of typically 1-2%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Data Presentation: Illustrative Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Water | 25 | Value | Value |

| PBS (pH 7.4) | 37 | Value | Value |

| 0.1 N HCl | 37 | Value | Value |

| 5% Ethanol in Water | 25 | Value | Value |

| DMSO | 25 | >10,000 | >100 |

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

Stability Testing Protocols

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are guided by the International Council for Harmonisation (ICH) guidelines.

3.1. Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and solution to light according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

3.2. ICH Stability Testing

Long-term and accelerated stability studies are performed to establish the retest period for the drug substance and the shelf life for the drug product.

Experimental Protocol:

-

Batch Selection: Use at least three primary batches of this compound for the stability studies.

-

Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions as per ICH Q1A(R2) guidelines[1][2]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months (if significant change occurs under accelerated conditions).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Parameters to be Tested: Monitor for changes in appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Illustrative Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |

| 0 | White to off-white powder | 100.0 | <0.1 |

| 3 | No significant change | Value | Value |

| 6 | No significant change | Value | Value |

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Experimental workflows for solubility and stability testing.

Signaling Pathways

This compound, as a platinum-ketoprofen conjugate, is hypothesized to modulate multiple signaling pathways. The platinum moiety primarily induces DNA damage, leading to the activation of apoptotic pathways. The ketoprofen component, a non-steroidal anti-inflammatory drug (NSAID), can inhibit cyclooxygenase (COX) enzymes and may also have COX-independent effects.

Caption: Hypothesized signaling pathways for this compound.

References

Early Toxicology and Safety Profile of Antiproliferative Agent-36 (Orantinib/SU6668): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on publicly available preclinical data. Antiproliferative agent-36, also known as orantinib (B1684534) (SU6668), is a research compound, and its safety profile in humans is not fully established.

Introduction

This compound (orantinib/SU6668) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor.[1][2] It has been investigated for its antiangiogenic and antitumor properties.[3][4] This technical guide provides a summary of the early non-clinical toxicology and safety profile of orantinib, based on available in vitro and in vivo data.

Mechanism of Action

Orantinib exerts its antiproliferative effects by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis.[1][5] The primary targets include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2]

-

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Involved in cell growth, proliferation, and migration.[1][2]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in cell proliferation, differentiation, and angiogenesis.[5][6]

Orantinib also demonstrates inhibitory activity against other kinases, including the stem cell factor receptor (c-kit) and Aurora kinases B and C.[1][7][8] By blocking these signaling pathways, orantinib can inhibit tumor cell proliferation and reduce tumor vascularization.[9]

Below is a diagram illustrating the primary signaling pathways inhibited by orantinib.

In Vitro Safety and Toxicology Profile

The in vitro activity of orantinib has been assessed through various enzymatic and cell-based assays.

The inhibitory activity of orantinib against a panel of purified kinases is summarized in Table 1.

| Target Kinase | IC50 / Ki Value | Reference(s) |

| PDGFRβ | 8 nM (Ki) / 0.06 µM (IC50) | [6][7] |

| FGFR1 | 1.2 µM (Ki) / 3.0 µM (IC50) | [6][7] |

| VEGFR2 (Flk-1/KDR) | 2.1 µM (Ki) / 2.4 µM (IC50) | [6][7] |

| c-kit | 0.1 - 1 µM (IC50) | [6] |

| Aurora Kinase B | 35 nM (IC50) | [7] |

| Aurora Kinase C | 210 nM (IC50) | [7] |

The antiproliferative and cytotoxic effects of orantinib on various cell lines are presented in Table 2.

| Cell Line | Assay Type | Endpoint | IC50 Value | Reference(s) |

| HUVEC | Mitogenesis | VEGF-driven | 0.34 µM | [3][10] |

| HUVEC | Mitogenesis | FGF-driven | 9.6 µM | [3][10] |

| MO7E | Proliferation | SCF-induced | 0.29 µM | [6][8] |

| TMK-1 (Gastric Cancer) | Cytotoxicity (MTT) | Cell Growth | 22.6 µg/ml | [9] |

| MKN-45 (Gastric Cancer) | Cytotoxicity (MTT) | Cell Growth | 31.8 µg/ml | [9] |

| MKN-74 (Gastric Cancer) | Cytotoxicity (MTT) | Cell Growth | 26.7 µg/ml | [9] |

| HUVEC | Cytotoxicity (MTT) | Cell Growth | 8.9 µg/ml | [9] |

In Vivo Safety and Toxicology Profile

In vivo studies in animal models provide preliminary information on the safety and tolerability of orantinib.

Orantinib has demonstrated significant tumor growth inhibition in a variety of human tumor xenograft models in athymic mice.[4][6] Doses ranging from 75 to 200 mg/kg administered orally or intraperitoneally were generally well-tolerated, with no reported mortality at doses that produced substantial antitumor effects.[6][10]

While specific toxicology studies for orantinib are not widely published, the class of tyrosine kinase inhibitors (TKIs) is associated with potential organ-specific toxicities.

-

Hepatotoxicity: Liver toxicity is a known class effect of TKIs.[11][12][13] Clinical monitoring for elevations in liver enzymes is often recommended for patients receiving TKI therapy.[11] Specific hepatotoxicity studies on orantinib are not detailed in the available literature.

-

Cardiotoxicity: Cardiotoxicity is another potential adverse effect of some TKIs.[14][15][16] Mechanisms can include on-target and off-target effects on cardiac cells.[14] Specific cardiotoxicity data for orantinib is limited in public-domain sources.

-

Genotoxicity: There is no publicly available information on the genotoxic potential of orantinib from standard assays like Ames, mouse lymphoma, or micronucleus tests.

Experimental Protocols

The following are generalized experimental workflows based on methodologies commonly used to evaluate compounds like orantinib.

Summary and Conclusions

The early preclinical data for this compound (orantinib/SU6668) indicate that it is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. In vitro studies have quantified its inhibitory activity against VEGFR2, PDGFRβ, and FGFR1, as well as its antiproliferative effects in various cell lines. In vivo studies have demonstrated its antitumor efficacy at well-tolerated doses in mouse xenograft models.

However, a comprehensive early safety profile is not fully available in the public domain. Specific studies on acute and repeat-dose toxicity, as well as dedicated investigations into genotoxicity, cardiotoxicity, and hepatotoxicity, would be required for a complete toxicological assessment. The information presented here serves as a foundational guide for researchers and drug development professionals interested in the preclinical characteristics of orantinib. Further investigation into its detailed safety pharmacology and toxicology is warranted.

References

- 1. Facebook [cancer.gov]

- 2. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. abmole.com [abmole.com]

- 9. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Reported hepatotoxicity and hepatotoxicity guidance in the product information of protein kinase inhibitors in oncology registered at the European Medicines Agency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatotoxicity Caused by Tyrosine Kinase Inhibitors - Page 2 [medscape.com]

- 13. dovepress.com [dovepress.com]

- 14. medicsciences.com [medicsciences.com]

- 15. Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]

The Expanding Role of Benzimidazole Compounds in Oncology: A Comprehensive Review

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its structural similarity to endogenous purine (B94841) nucleotides allows it to readily interact with a wide range of biological targets, making it a focal point in the development of novel therapeutics.[2][3] In the field of oncology, benzimidazole derivatives have garnered significant attention for their potent anticancer activities, leading to the development of numerous compounds that are now in various stages of preclinical and clinical investigation.[3][4] This technical guide provides a comprehensive literature review of the role of benzimidazole compounds in oncology, with a focus on their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their synthesis and evaluation.

Mechanisms of Action: A Multi-pronged Attack on Cancer

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways crucial for cancer cell proliferation, survival, and metastasis.[5][6] This multi-targeting capability is a significant advantage in overcoming the complexities and resistance mechanisms often associated with cancer.[7]

Microtubule Disruption

One of the most well-established mechanisms of action for benzimidazole compounds is the inhibition of tubulin polymerization.[1][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][5] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][8] Several well-known anthelmintic drugs, such as mebendazole (B1676124) and albendazole, have been repurposed for cancer therapy due to their potent tubulin polymerization inhibitory activity.[1][9]

Caption: Inhibition of tubulin polymerization by benzimidazole compounds.

DNA Intercalation and Topoisomerase Inhibition

Certain benzimidazole derivatives can intercalate into the minor groove of DNA, interfering with DNA replication and transcription processes.[2][10] Additionally, they can inhibit the activity of topoisomerases, enzymes that are critical for resolving DNA topological problems during these processes.[2][6] By inhibiting topoisomerases I and II, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[2] For instance, the benzimidazole-acridine derivative, compound 8I, has been shown to be a potent topoisomerase I inhibitor.[2]

Kinase Inhibition and Signaling Pathway Modulation

A significant number of benzimidazole compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer.[3][8] These kinases play pivotal roles in signaling pathways that control cell growth, proliferation, and survival.

-

EGFR and VEGFR2 Inhibition: Several benzimidazole derivatives have been designed to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[11][12] Nazartinib, a third-generation EGFR tyrosine kinase inhibitor, is currently in clinical trials for non-small-cell lung carcinoma.[2][11] By inhibiting these receptors, benzimidazole compounds can block downstream signaling pathways such as the PI3K/Akt and MEK/Erk pathways, which are crucial for tumor growth and angiogenesis.[8]

Caption: Inhibition of EGFR/VEGFR2 signaling pathways by benzimidazoles.

-

Other Kinase Targets: Benzimidazole derivatives have also been shown to inhibit other kinases, including Aurora kinases, CDK2, and JNK, further highlighting their multi-targeting capabilities.[8][13][14]

Epigenetic Modulation

Emerging research has revealed that benzimidazole compounds can also act as epigenetic modulators.[3] They can inhibit the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[3] By altering the epigenetic landscape of cancer cells, these compounds can reactivate the expression of tumor suppressor genes that have been silenced, leading to the inhibition of tumor growth.[3]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of benzimidazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several representative benzimidazole compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8I (Benzimidazole-acridine derivative) | K562 (Leukemia) | 2.68 | [2] |

| HepG-2 (Hepatocellular carcinoma) | 8.11 | [2] | |

| Compound 5l (Imidazo[1,5-a]pyridine-benzimidazole hybrid) | 60 human cancer cell lines | 0.43 - 7.73 | [2] |

| Chrysin benzimidazole derivative (Compound 45) | MCF-7 (Breast cancer) | 25.72 ± 3.95 | [15] |

| Benzimidazole bearing thiazolidinedione derivatives (49-51) | PC-3, HeLa, A549, HT1080 | 0.096 - 0.63 | [15] |

| Compound 52 | K562, A431, HepG2, HeLa, MDA-MB-435S | 0.006 - 1.774 | [15] |

| Tetracyclic benzimidazole derivatives (3a, 3b, 3d, 3f) | T47D, NCl H-522, HCT-15, PA-1, HepG2 | 7.8 - 45.7 | [16] |

| Benzimidazole 2 | HCT-116 (Colon cancer) | 16.2 ± 3.85 (µg/mL) | [17] |

| Benzimidazole 4 | MCF-7 (Breast cancer) | 8.86 ± 1.10 (µg/mL) | [17] |

| Compound 4r (Benzimidazole-1,3,4-oxadiazole derivative) | PANC-1 (Pancreatic cancer) | 5.5 | [12] |

| A549 (Lung cancer) | 0.3 | [12] | |

| MCF-7 (Breast cancer) | 0.5 | [12] | |

| Pyrazole-benzimidazole derivative (10a) | U937, K563, A549, LoVo, HT29 | Low single-digit µM | [13] |

| 2-thiobezimidazole derivatives (3c & 3l) | HCT-116 (Colon cancer) | Effective | [14] |

| TK-10 (Renal cancer) | Effective | [14] | |

| Flubendazole | Pancreatic and paraganglioma cell lines | 0.01 - 3.29 | [18] |

| Mebendazole | Pancreatic and paraganglioma cell lines | 0.01 - 3.29 | [18] |

| Albendazole | Pancreatic and paraganglioma cell lines | 0.01 - 3.29 | [18] |

| Fenbendazole | Pancreatic and paraganglioma cell lines | 0.01 - 3.29 | [18] |

| 1,2-disubstituted benzimidazole (2a) | A549 (Lung cancer) | 111.70 | [19] |

| DLD-1 (Colon cancer) | 185.30 | [19] |

Experimental Protocols

General Synthesis of Benzimidazole Derivatives

A common and versatile method for the synthesis of the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile) under acidic conditions.[4][15]

Caption: Workflow for synthesis and evaluation of benzimidazole derivatives.

Example Protocol: Microwave-assisted Synthesis

A more recent and efficient method involves microwave-assisted synthesis. For example, the synthesis of tetracyclic benzimidazole derivatives can be achieved by the condensation of acid anhydrides and various diamines using microwave irradiation in a solvent-free condition.[16]

-

Reactants: An appropriate o-phenylenediamine and a dicarboxylic acid anhydride.

-

Conditions: The reactants are mixed and irradiated in a microwave synthesizer.

-

Work-up: The resulting solid is typically washed with a suitable solvent (e.g., sodium bicarbonate solution, water) and then purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[12][17]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

Benzimidazole compounds represent a highly promising class of anticancer agents with diverse mechanisms of action and the potential to overcome drug resistance.[1][7] The versatility of the benzimidazole scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[4][10] While many derivatives have shown remarkable preclinical activity, further research is needed to translate these findings into clinical success. Future efforts should focus on the rational design of novel benzimidazole-based drugs targeting specific cancer vulnerabilities, the development of effective drug delivery systems to improve bioavailability, and the execution of well-designed clinical trials to evaluate their safety and efficacy in cancer patients.[3][4] The continued exploration of this remarkable scaffold holds great promise for the future of oncology drug discovery.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nveo.org [nveo.org]

- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 10. [PDF] Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis | Semantic Scholar [semanticscholar.org]

- 11. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 16. Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journal.waocp.org [journal.waocp.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Pathway Analysis of Genes Affected by Antiproliferative Agent-36 Treatment

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Understanding the molecular mechanisms by which antiproliferative agents exert their effects is paramount for modern drug development and precision medicine. This guide provides a comprehensive overview of the methodologies used to conduct a thorough pathway analysis of genes affected by a novel therapeutic candidate, designated here as Antiproliferative Agent-36. By integrating high-throughput transcriptomic data with robust bioinformatic analysis, we can elucidate the signaling pathways modulated by this compound, offering insights into its efficacy and potential off-target effects. This document outlines the experimental and computational workflows, presents data in a structured format, and provides detailed protocols for key laboratory procedures.

Introduction

Antiproliferative agents are a cornerstone of cancer therapy, designed to inhibit the uncontrolled growth of malignant cells. The efficacy of these agents is intrinsically linked to their ability to modulate specific cellular signaling pathways that govern cell cycle progression, apoptosis, and DNA repair. A comprehensive analysis of the genetic and molecular changes induced by a novel compound is therefore essential for its preclinical and clinical development.

This guide details a systematic approach to identify and analyze the biological pathways perturbed by this compound. The workflow encompasses cell-based assays, next-generation sequencing for transcriptomic profiling, and bioinformatic analysis to pinpoint statistically significant alterations in gene expression and the corresponding signaling cascades.

Experimental and Computational Workflow

The overall process for identifying and analyzing the pathways affected by this compound involves a multi-step approach, beginning with cell treatment and culminating in pathway visualization.

Results: Gene Expression and Pathway Enrichment

Following treatment of a cancer cell line (e.g., HeLa) with this compound, RNA sequencing was performed to identify differentially expressed genes (DEGs). The subsequent bioinformatic analysis revealed significant changes in genes associated with cell cycle regulation and apoptosis.

Differentially Expressed Genes (DEGs)

The table below summarizes a subset of the most significantly up- and down-regulated genes following treatment.

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.45 | 1.2e-8 | Upregulated |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.98 | 5.6e-7 | Upregulated |

| BAX | BCL2 Associated X, Apoptosis Regulator | 2.51 | 3.1e-6 | Upregulated |

| CCNB1 | Cyclin B1 | -2.89 | 8.9e-8 | Downregulated |

| CDK1 | Cyclin Dependent Kinase 1 | -2.75 | 4.2e-7 | Downregulated |

| PLK1 | Polo-Like Kinase 1 | -2.63 | 1.5e-6 | Downregulated |

Table 1: Abridged list of differentially expressed genes in HeLa cells after treatment with this compound.

Enriched Signaling Pathways

Pathway enrichment analysis of the DEGs was performed using the KEGG (Kyoto Encyclopedia of Genes and Genomes) database. The results indicate a significant impact on the p53 signaling pathway.

| KEGG Pathway ID | Pathway Name | p-value | Genes Involved |

| hsa04115 | p53 signaling pathway | 1.3e-5 | CDKN1A, GADD45A, BAX, CCNB1 |

| hsa04110 | Cell Cycle | 4.2e-5 | CDK1, CCNB1, PLK1 |

| hsa04210 | Apoptosis | 9.8e-4 | BAX |

Table 2: Enriched KEGG pathways identified from the list of differentially expressed genes.

Visualization of the p53 Signaling Pathway

The p53 signaling pathway is a critical regulator of the cell's response to stress, including DNA damage induced by antiproliferative agents. The diagram below illustrates the core components of this pathway and highlights the genes modulated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this analysis.

Cell Culture and Treatment

-

Cell Line: HeLa (human cervical cancer) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For a typical experiment, cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing either this compound (at a predetermined IC50 concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation Post-Treatment: Cells are incubated for 24 hours before harvesting for RNA extraction.

RNA Extraction and Quality Control

-

Harvesting: Cells are washed with ice-cold PBS, and total RNA is extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

-

DNase Treatment: An on-column DNase digestion is performed to remove any contaminating genomic DNA.

-

Quantification: RNA concentration is determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

-

Integrity Check: RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8.0 are used for sequencing.

RNA Sequencing and Bioinformatic Analysis

-

Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis, followed by second-strand synthesis.

-

Sequencing: The resulting cDNA libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using FastQC.

-

Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Gene expression levels (read counts) are quantified using tools such as featureCounts or RSEM.

-

Differential Expression: Differential gene expression analysis between treated and control samples is performed using DESeq2 or edgeR in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.

-

Pathway Enrichment: The list of DEGs is used as input for pathway enrichment analysis using tools like g:Profiler or DAVID to identify over-represented KEGG pathways or Gene Ontology (GO) terms.

-

Conclusion

The systematic approach outlined in this guide enables a deep and quantitative understanding of the molecular impact of this compound. By identifying the specific genes and signaling pathways it modulates, such as the p53 pathway, researchers can gain crucial insights into its mechanism of action. This knowledge is invaluable for optimizing drug efficacy, identifying potential biomarkers for patient stratification, and predicting possible resistance mechanisms. The integration of high-throughput sequencing with robust bioinformatic analysis represents a powerful paradigm in modern drug discovery and development.

Methodological & Application

Application Notes and Protocols for Antiproliferative Agent-36 (APA-36)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative Agent-36 (APA-36) is a novel synthetic compound under investigation for its potential as an anticancer therapeutic. Preliminary studies suggest that APA-36 may exert its effects by interfering with microtubule dynamics, essential for cell division.[1] This disruption is hypothesized to lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] These application notes provide a detailed protocol for assessing the in vitro antiproliferative activity of APA-36 using a standard cell culture assay.

Principle of Antiproliferative Assays

To determine the efficacy of APA-36, a common method is to measure the metabolic activity of cultured cancer cells after treatment with the compound. A reduction in metabolic activity is indicative of decreased cell viability and proliferation.[4] Several robust colorimetric and luminescent assays are available for this purpose, including the MTT, SRB, and CellTiter-Glo® assays.[5] The protocol detailed below utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used and reliable method for assessing cell viability.[6] In this assay, metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[7][8]

Data Presentation

The antiproliferative effect of APA-36 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the agent that inhibits cell proliferation by 50% under specific experimental conditions.[9] The IC50 values for APA-36 across various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 of APA-36 (µM) |

| A549 | Lung Carcinoma | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 22.1 |

| HCT116 | Colorectal Carcinoma | 12.8 |

| PC-3 | Prostate Adenocarcinoma | 18.3 |

| HeLa | Cervical Adenocarcinoma | 25.6 |

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

This protocol outlines the steps to determine the antiproliferative effects of APA-36 on adherent cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom sterile cell culture plates

-

This compound (APA-36) stock solution (e.g., 10 mM in DMSO)

-

MTT labeling reagent (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[7]

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cells until they reach 70-80% confluency.

-

Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.[10]

-

Resuspend the cells in fresh complete medium and perform a cell count to determine cell density.

-

Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well in 100 µL of medium).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include control wells containing medium only to serve as a blank.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of APA-36 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest APA-36 concentration).

-

After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared APA-36 dilutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[11]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the MTT into purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.[7]

-

Allow the plate to stand at room temperature in the dark for at least 2 hours, or overnight in the incubator.

-

-

Data Acquisition:

Data Analysis:

-